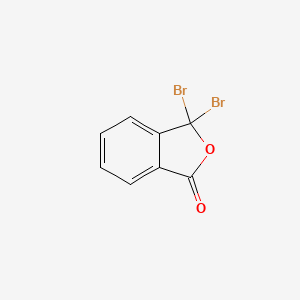

3,3-dibromoisobenzofuran-1(3H)-one

Description

Properties

Molecular Formula |

C8H4Br2O2 |

|---|---|

Molecular Weight |

291.92 g/mol |

IUPAC Name |

3,3-dibromo-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4Br2O2/c9-8(10)6-4-2-1-3-5(6)7(11)12-8/h1-4H |

InChI Key |

VKGXRJSOUBEBPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dibromoisobenzofuran-1(3H)-one typically involves the bromination of isobenzofuran derivatives. One common method is the bromination of isobenzofuran-1(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.

Industrial Production Methods

Industrial production of 3,3-dibromoisobenzofuran-1(3H)-one may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted isobenzofuran derivatives.

Reduction: Formation of 3,3-dibromoisobenzofuran-1-ol.

Oxidation: Formation of more oxidized isobenzofuran derivatives.

Scientific Research Applications

3,3-Dibromoisobenzofuran-1(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dibromoisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and the ketone group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogenated Derivatives :

- (3E)-3-[Bromo(phenyl)methylene]isobenzofuran-1-one (CAS 1025-86-1) contains a bromine atom on a phenyl-substituted methylene group. Its molecular formula (C₁₅H₉BrO₂) and structure differ from 3,3-dibromoisobenzofuran-1(3H)-one, but the bromine’s electron-withdrawing effect likely reduces electron density at the carbonyl group, similar to the 3,3-dibromo analog .

- 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one features a trichloromethyl group at position 3. Chlorine’s electronegativity and steric bulk may parallel bromine’s effects, though bromine’s larger atomic radius and polarizability could enhance van der Waals interactions and halogen bonding in 3,3-dibromoisobenzofuran-1(3H)-one .

Alkyl/Aryl-Substituted Derivatives :

- 3-Butylisobenzofuran-1(3H)-one (e.g., (3R)-3-butyl-2-benzofuran-1(3H)-one) and 3-butoxy-3-phenyl-2-benzofuran-1(3H)-one introduce alkyl or alkoxy groups. These substituents are electron-donating, contrasting with bromine’s electron-withdrawing nature. This difference would lower the carbonyl stretching frequency in IR spectra for alkyl derivatives compared to halogenated analogs .

Dimeric Structures :

- 3,3'-Oxybi[isobenzofuran-1(3H)-one] is a dimer linked by an oxygen bridge. Its dihedral angle (53.18°) between the two lactone rings highlights non-planarity, a feature that bromine substituents in 3,3-dibromoisobenzofuran-1(3H)-one might exacerbate due to steric hindrance .

Physical and Spectroscopic Properties

Melting Points :

- Halogenated derivatives generally exhibit higher melting points than alkyl/aryl analogs. For example, 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one melts at 186–189°C , while alkyl-substituted compounds like (Z)-3-benzylideneisobenzofuran-1(3H)-one melt at 90–95°C . The 3,3-dibromo analog is expected to have a higher melting point due to stronger intermolecular halogen interactions.

IR Spectroscopy :

- Carbonyl (C=O) stretching frequencies in halogenated isobenzofuranones (e.g., 1674–1690 cm⁻¹ in 3-hydroxy derivatives ) are lower than those in non-halogenated compounds (e.g., 1782 cm⁻¹ in (Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one ). Bromine’s inductive effect in 3,3-dibromoisobenzofuran-1(3H)-one would further reduce the carbonyl frequency compared to chlorine analogs.

Reactivity :

- Bromine substituents enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling). This contrasts with hydroxy or alkyl groups, which activate the ring toward electrophiles .

Q & A

Q. What are the established synthetic routes for 3,3-dibromoisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

The synthesis of 3,3-dibromoisobenzofuran-1(3H)-one typically involves bromination of isobenzofuranone derivatives. Key methodologies include:

- Electrophilic bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents like dichloromethane or acetic acid. Reaction temperatures (0–25°C) and stoichiometry (2 equivalents of Br₂) are critical for achieving high regioselectivity at the 3,3-positions .

- Base-mediated reactions : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can stabilize intermediates during substitution or oxidation steps, as seen in analogous isobenzofuranone syntheses .

Methodological Consideration : Monitor reaction progress via TLC or HPLC to optimize quenching times. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >75% purity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 3,3-dibromoisobenzofuran-1(3H)-one?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. The deshielded carbonyl carbon (C=O) appears at ~170 ppm, while brominated carbons (C-Br) resonate at 90–100 ppm in ¹³C NMR .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve crystal structures, with refinement parameters (R-factor < 0.05) ensuring accuracy. For example, analogous compounds (e.g., 3,3-dimethyl derivatives) show planar benzofuran cores and dihedral angles <10° between substituents .

Best Practice : Deposit crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .

Advanced Research Questions

Q. How can steric and electronic effects be managed during nucleophilic substitution reactions of 3,3-dibromoisobenzofuran-1(3H)-one?

The 3,3-dibromo moiety imposes steric hindrance, complicating nucleophilic attacks. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis : Transition metals (e.g., Pd⁰ for cross-couplings) or phase-transfer catalysts improve reactivity with bulky nucleophiles (e.g., aryl amines) .

- Temperature Gradients : Gradual heating (40–80°C) reduces side products like dehalogenated byproducts .

Case Study : Substitution with thiols in DMF at 60°C achieves >60% yield, whereas room-temperature reactions stagnate at 30% .

Q. How do crystallographic data resolve discrepancies in proposed reaction mechanisms?

Crystallography identifies intermediates and validates mechanistic hypotheses. For example:

- Tautomerization Analysis : SHELXL-refined structures of 3,3-disubstituted isobenzofuranones confirm keto-enol tautomer dominance in solution, explaining unexpected reactivity in acidic conditions .

- Byproduct Identification : X-ray structures of side products (e.g., debrominated derivatives) reveal competing elimination pathways, guiding solvent or catalyst adjustments .

Example : A study on 3-(diphenylamino)isobenzofuran-1(3H)-one used crystallography to confirm intramolecular hydrogen bonding, ruling out radical-mediated pathways .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

Contradictions often arise from:

- Reagent Purity : Impure brominating agents (e.g., Br₂ with H₂O) reduce yields. Use anhydrous conditions and fresh NBS for consistency .

- Biological Assay Variability : Analogous compounds (e.g., phenolphthalein derivatives) show activity dependent on substituent electronegativity. Standardize assays (e.g., IC₅₀ protocols) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.